CP-865569

CCR1 Antagonist IC50 Binding Affinity

Choose CP-865569 for research where precise chirality and high potency are critical. Its defined (2R,5S)-stereochemistry ensures reliable target engagement, while its 25 nM IC50 in human whole blood assays provides a superior experimental window versus less potent analogs like CP-481,715. Ideal for functional chemotaxis and in vivo studies requiring reproducible exposure.

Molecular Formula C22H26ClFN2O5S
Molecular Weight 485.0 g/mol
CAS No. 478833-25-9
Cat. No. B12771284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-865569
CAS478833-25-9
Molecular FormulaC22H26ClFN2O5S
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)COC2=C(C=C(C=C2)Cl)CS(=O)(=O)O)C)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H26ClFN2O5S/c1-15-11-26(16(2)10-25(15)12-17-3-6-20(24)7-4-17)22(27)13-31-21-8-5-19(23)9-18(21)14-32(28,29)30/h3-9,15-16H,10-14H2,1-2H3,(H,28,29,30)/t15-,16+/m0/s1
InChIKeyLODQAVBQKGQCJA-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-865569 (CAS 478833-25-9) as a Defined CCR1 Antagonist for Inflammatory and Autoimmune Disease Research


The compound designated by CAS 478833-25-9, also known as CP-865569, is a synthetic, small-molecule chemokine receptor 1 (CCR1) antagonist . It belongs to a proprietary chemical series of sulfonic acid derivatives [1] and is characterized by a defined chiral center with the (2R,5S)-stereochemistry on its piperazine core, which is essential for its biological activity [1]. This compound is supplied as a research tool for investigating the role of CCR1 in inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis . Its chemical structure is defined by the molecular formula C22H26ClFN2O5S and a molecular weight of approximately 484.97 g/mol [2].

Why CP-865569 (CAS 478833-25-9) Cannot Be Replaced by Other In-Class CCR1 Antagonists in Experimental Settings


Generic substitution among CCR1 antagonists is scientifically unsound due to divergent structure-activity relationships (SAR) that yield different potency, selectivity, and functional profiles. For instance, while CP-865569 has a reported human CCR1 IC50 of 0.9 nM , other in-class molecules exhibit distinct potencies: BX471 has a Ki of 1 nM but an IC50 of 5.8 nM in human cells [1]; CP-481,715 shows a binding Kd of 9.2 nM and a functional chemotaxis IC50 of 55 nM [2]; and MLN3897 is reported with an IC50 of 0.8 nM but with a different selectivity profile [3]. Critically, the chiral specificity of CP-865569, (2R,5S)-stereochemistry, is essential for its target engagement and cannot be assumed for other chiral compounds [4]. Furthermore, the unique sulfonic acid moiety in CP-865569 imparts specific physicochemical and solid-state properties that differ from non-sulfonic acid analogs, impacting solubility, formulation, and in vivo behavior [4].

Quantitative Differentiation of CP-865569 (CAS 478833-25-9) Versus Closest CCR1 Antagonist Analogs


Comparative Human CCR1 Antagonistic Potency: CP-865569 vs. BX471 and CP-481,715

CP-865569 demonstrates potent antagonism of the human CCR1 receptor with a reported IC50 of 0.9 nM . In contrast, the well-known CCR1 antagonist BX471 has a reported human CCR1 Ki of 1 nM but a functional IC50 of 5.8 nM in a human cell-based assay [1]. Another clinical candidate, CP-481,715, shows a weaker binding Kd of 9.2 nM and a functional chemotaxis IC50 of 55 nM [2]. This indicates that CP-865569 exhibits approximately 6-fold greater functional potency than BX471 and over 60-fold greater potency than CP-481,715 in comparable human CCR1 antagonism assays.

CCR1 Antagonist IC50 Binding Affinity Inflammation Autoimmune Disease

Ex Vivo Whole Blood Activity: CP-865569 Maintains Potency in a Physiologically Relevant Matrix

CP-865569 demonstrates functional activity in a human whole blood assay, inhibiting MIP-1α-mediated CD11b upregulation with an IC50 of 25 nM [1]. This is a critical measure of activity in a complex, protein-rich physiological environment. For comparison, the clinical-stage CCR1 antagonist CP-481,715 shows a markedly weaker IC50 of 165 nM for the same endpoint (CCL3-induced CD11b upregulation) [2]. This represents a ~6.6-fold greater potency for CP-865569 in a whole blood matrix, which is more predictive of in vivo performance than isolated cell assays.

CCR1 Antagonist Whole Blood Assay CD11b Ex Vivo Pharmacodynamics

Functional Chemotaxis Inhibition: CP-865569 vs. MLN3897 and BX471

CP-865569 inhibits MIP-1α-induced chemotaxis of human THP-1 monocytic cells with an IC50 of 5.5 nM [1]. This functional assay measures the compound's ability to block a key disease-relevant cellular process. While direct head-to-head data are not available, this can be compared to BX471, which was characterized for inhibiting leukocyte migration in general but without a specific IC50 value for this assay [2]. Another potent CCR1 antagonist, MLN3897, is reported with a binding IC50 of 0.8 nM, but its functional chemotaxis IC50 in a comparable system is not publicly documented [3]. This functional chemotaxis data provides a more disease-relevant benchmark for CP-865569's activity than binding data alone.

Chemotaxis Monocyte Migration CCR1 Functional Assay Inflammation

Defined Stereochemistry and Solid-State Form: A Critical Differentiator from Racemic or Unspecified Analogs

CP-865569 is specifically claimed and characterized as the (2R,5S)-stereoisomer, a configuration essential for its pharmacological activity [1]. This is in stark contrast to many early CCR1 antagonists, such as BX471 and CP-481,715, which are either achiral or whose chiral properties are not rigorously defined in procurement specifications. Furthermore, patent literature explicitly describes and claims specific salt and crystal forms of CP-865569 (e.g., the methanesulfonic acid salt), which are critical for controlling physicochemical properties such as solubility, stability, and bioavailability [1]. The availability of this defined solid-state form ensures batch-to-batch consistency, which is a significant procurement advantage over analogs that may exist as amorphous solids or undefined mixtures, where solubility and stability can vary widely.

Chiral Chemistry Polymorphism Solid-State Chemistry Formulation Analytical Characterization

Optimal Research and Industrial Application Scenarios for CP-865569 (CAS 478833-25-9) Based on Validated Differentiation


In Vitro and Ex Vivo Pharmacodynamic Studies Requiring High Potency in Complex Matrices

Researchers conducting target engagement or pharmacodynamic studies in human whole blood or primary cell cultures should prioritize CP-865569 due to its demonstrated potency in these complex systems. Its IC50 of 25 nM in a human whole blood CD11b upregulation assay [1] provides a significant advantage over less potent analogs like CP-481,715 (IC50 = 165 nM) [2], allowing for lower compound usage and a wider experimental window in assays that are more predictive of in vivo performance.

Cellular Migration and Chemotaxis Assays in Inflammation Models

For studies focused on the CCR1-mediated recruitment of inflammatory cells, CP-865569 is a superior tool compound. Its potent inhibition of MIP-1α-induced chemotaxis in THP-1 cells (IC50 = 5.5 nM) [1] directly validates its utility in this key disease-relevant pathway. This functional data supports its use in transwell migration assays, 3D cell culture models, and other platforms where blocking cellular movement is the primary endpoint.

In Vivo Studies Requiring Reproducible Exposure from a Defined Solid Form

Investigators planning in vivo efficacy or pharmacokinetic studies in animal models of rheumatoid arthritis or multiple sclerosis should select CP-865569 based on its defined stereochemistry and the availability of specific crystal forms [1]. This ensures reproducible solubility, stability, and in vivo exposure, mitigating the risk of batch-to-batch variability that can confound results and derail preclinical programs.

Comparative Pharmacology Benchmarks for Novel CCR1 Antagonist Discovery

CP-865569 serves as an ideal benchmark or reference compound for medicinal chemistry campaigns aimed at discovering next-generation CCR1 antagonists. Its well-defined chemical structure, potent human CCR1 IC50 (0.9 nM) [1], and functional activity in whole blood and chemotaxis assays provide a clear, quantitative baseline against which new chemical entities can be measured. Its high potency and defined chiral purity make it a gold-standard comparator for evaluating novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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